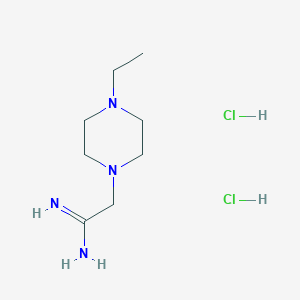
1-(2-氨基乙酰基)哌嗪-4-乙基;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride is a chemical compound with the molecular formula C8H18N4.2ClH and a molecular weight of 243.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride typically involves the reaction of 4-ethylpiperazine with ethanimidamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and purification steps to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine compounds .
作用机制
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride include:
- 2-(4-Methylpiperazin-1-yl)ethanimidamide
- 2-(4-Propylpiperazin-1-yl)ethanimidamide
- 2-(4-Butylpiperazin-1-yl)ethanimidamide
Uniqueness
What sets 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride apart from similar compounds is its specific ethyl substitution on the piperazine ring. This substitution can influence the compound’s chemical reactivity, biological activity, and overall properties, making it suitable for specific applications where other similar compounds may not be as effective .
生物活性
2-(4-Ethylpiperazin-1-yl)ethanimidamide; dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C10H16Cl2N4
- Molecular Weight: 255.17 g/mol
- CAS Number: 2490435-76-0
The biological activity of 2-(4-Ethylpiperazin-1-yl)ethanimidamide; dihydrochloride is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may function as an inhibitor or modulator of these targets, influencing pathways relevant to disease states.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation, showing promise as a lead compound for cancer therapy .
Neuroprotective Effects
The compound has also been explored for neuroprotective effects, particularly in the context of neurodegenerative diseases. It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in Alzheimer's disease pathology. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission and exhibit antioxidant properties .
Antimicrobial Activity
Preliminary studies suggest that 2-(4-Ethylpiperazin-1-yl)ethanimidamide; dihydrochloride possesses antimicrobial properties against a range of bacterial strains. Its efficacy varies depending on the concentration and specific bacterial target, indicating potential applications in treating infections .
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the potential therapeutic applications of 2-(4-Ethylpiperazin-1-yl)ethanimidamide; dihydrochloride:
- Case Study in Cancer Therapy:
- Case Study in Neuroprotection:
- Antimicrobial Efficacy:
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)ethanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4.2ClH/c1-2-11-3-5-12(6-4-11)7-8(9)10;;/h2-7H2,1H3,(H3,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKVTIEKGAJHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














